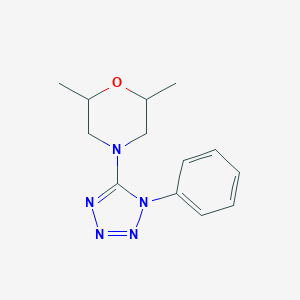
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a tetrazole-containing morpholine derivative that has been synthesized and studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine is not fully understood, but it is believed to act on the hypothalamus and pituitary gland, leading to an increase in the production of growth hormone. 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine may also act on other receptors in the body, including those involved in gene expression and neurotransmitter regulation.
Biochemical and physiological effects:
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has been shown to have various biochemical and physiological effects. It has been shown to increase the production of growth hormone, leading to increased muscle mass and improved feed efficiency in animals. 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for use in treating various diseases.
Advantages and Limitations for Lab Experiments
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has several advantages when used in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is generally well-tolerated in animals. However, 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has some limitations, including the lack of long-term safety data and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine research. One area of interest is its potential use in treating various diseases, including cancer and diabetes. 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine may also have applications in the field of regenerative medicine, as it has been shown to increase the production of growth hormone. Further research is needed to fully understand the mechanism of action of 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine and its potential applications in various fields.
In conclusion, 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied for its effects on neurotransmitters, hormones, and gene expression, and has shown potential as a useful tool in various scientific research applications. While there are some limitations to its use, 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has several advantages and holds promise for future research.
Synthesis Methods
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine can be synthesized through a multistep process that involves the reaction of morpholine with 2,6-dimethyl-4-bromoaniline, followed by the reaction with sodium azide and triethylamine to form the tetrazole ring. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has shown potential as a useful tool in various scientific research applications. It has been studied for its effects on neurotransmitters, hormones, and gene expression. 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has been shown to increase the production of growth hormone in animals, making it a potential candidate for use in the livestock industry. It has also been studied for its potential use in treating various diseases, including cancer and diabetes.
properties
Product Name |
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine |
|---|---|
Molecular Formula |
C13H17N5O |
Molecular Weight |
259.31 g/mol |
IUPAC Name |
2,6-dimethyl-4-(1-phenyltetrazol-5-yl)morpholine |
InChI |
InChI=1S/C13H17N5O/c1-10-8-17(9-11(2)19-10)13-14-15-16-18(13)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
WFWCVRYBUMNICH-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[4-(dimethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B255762.png)

![3-((2-fluorobenzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B255767.png)

![1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B255770.png)
![3-Methyl-1-piperazin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B255771.png)



![3-(3-chlorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B255785.png)
![2-naphthalen-1-yloxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B255790.png)
